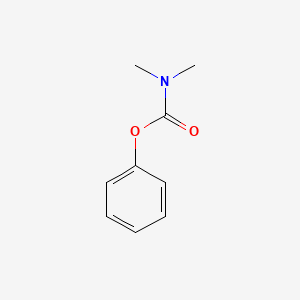
Phenyl dimethylcarbamate
Cat. No. B1345670
Key on ui cas rn:
6969-90-0
M. Wt: 165.19 g/mol
InChI Key: MYOHNZJKOAODMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05319100
Procedure details


To a solution of 301 mg of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (1.0 mmole) dissolved into 5 ml of DMF, NaH (60% in mineral oil, 85 mg, 2.1 mmole) was added under ice-cooling. The resulting mixture was stirred at room temperature for 30 min, then the solution was cooled again. N,N-Dimethylphenylcarbamate (282 mg, 1.71 mmole) which was prepared according to the method described in J. Org. Chem., p660, 21, 1956, was added thereto, then the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was poured into ethyl acetate, which was washed with 1N-HCl, water, and saturated brine, dried over magnesium sulfate, and evaporated. The obtained residue was separated by using silica gel chromatography (toluene:ethyl acetate=2:1) and recrystallized from ether-n-hexane, whereby 190 mg of the objective compound was obtained in 51% yield. The physical constants are described on Table 1.
Name
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one
Quantity
301 mg
Type
reactant
Reaction Step One




Yield
51%

Identifiers


|
REACTION_CXSMILES
|
C([C:5]1[CH:6]=[C:7]([CH:15]=[C:16](C(C)(C)C)[C:17]=1[OH:18])C=C1CCNC1=O)(C)(C)C.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25].[H-].[Na+]>C(OCC)(=O)C>[CH3:23][N:24]([C:26]([O:18][C:17]1[CH:5]=[CH:6][CH:7]=[CH:15][CH:16]=1)=[O:27])[CH3:25] |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled again
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, p660, 21, 1956, was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 1N-HCl, water, and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ether-n-hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)C(=O)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.71 mmol | |
| AMOUNT: MASS | 282 mg | |
| YIELD: PERCENTYIELD | 51% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 190 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
